molecular formula C10H7BrN2O B2902352 4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one CAS No. 1934682-96-8

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one

Cat. No.: B2902352
CAS No.: 1934682-96-8
M. Wt: 251.083
InChI Key: OLJWUPFWTVXTHI-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that contains both bromine and pyridine moieties

Properties

IUPAC Name

4-bromo-1-pyridin-3-ylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-5-13(10(14)6-8)9-2-1-4-12-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJWUPFWTVXTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-3-yl)pyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridin-2(1H)-one derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions:

Scientific Research Applications

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Research: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridine rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 3-Bromopyrazole
  • 4-Iodopyrazole
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is unique due to its dual pyridine structure, which imparts distinct electronic properties and reactivity compared to other brominated heterocycles. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

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